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3-Octen-2-one

Sensory Science Flavor Chemistry Analytical Chemistry

Formulators face cost pressure from rising vanilla extract prices and sensory inconsistency when substituting related ketones. 3-Octen-2-one (CAS 1669-44-9) addresses both via documented OR1D2 receptor modulation-synergistically enhancing perceived vanilla intensity without increasing vanillin load. • Vanilla enhancement at 5-20 ppm; OR1D2 modulation confirmed via human OR sensor expressing all 388 olfactory receptors • Multi-category platform ingredient: effective 10-1,000 ppm across nut, savory, seafood, and dairy flavor profiles • FEMA GRAS (3416) & China NHC permitted; ≥97% purity, isomer certificate available

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 1669-44-9
Cat. No. B154500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octen-2-one
CAS1669-44-9
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCCCCC=CC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+
InChIKeyZCFOBLITZWHNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water ;  soluble in oil
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Octen-2-one Properties and Regulatory Status


3-Octen-2-one (CAS 1669-44-9, FEMA 3416) is an eight-carbon α,β-unsaturated methyl ketone (enone) with molecular formula C8H14O and molecular weight 126.20 . It exists as two geometric isomers—trans (E) and cis (Z)—with the E-isomer recognized as the functionally dominant form in flavor and fragrance applications [1]. This compound is commercially available as a colorless to pale yellow liquid with a boiling point of approximately 100°C (at 18 mmHg) or 60°C (at 16 mmHg), density of 0.857 g/mL at 25°C, and refractive index n20/D of 1.448 . As an FEMA GRAS-listed synthetic food flavoring agent and a China NHC-permitted food additive ingredient, 3-octen-2-one holds established regulatory standing for commercial formulation use [2][3].

3-Octen-2-one Comparator Analysis


Substituting 3-octen-2-one with a structurally proximate unsaturated ketone such as 1-octen-3-one—or with a saturated analog like 2-octanone—is not functionally equivalent and may compromise formulation performance or analytical outcomes. Odor detection thresholds for these compounds differ by over two orders of magnitude, while receptor-level interactions reveal that 3-octen-2-one uniquely modulates human olfactory receptor OR1D2 to synergistically enhance vanilla flavor perception—an effect not documented for its closest analogs [1][2]. Furthermore, the position of the carbonyl group and the double-bond geometry govern both the organoleptic profile (nutty, fruity, creamy versus metallic, mushroom-like) and the stability characteristics under formulation conditions [3]. Procurement decisions predicated solely on chemical class or nominal structural similarity risk introducing unintended sensory deviations and regulatory non-compliance where specific FEMA or regional additive listings apply [4].

3-Octen-2-one Differentiation Evidence


Odor Detection Threshold vs. 1-Octen-3-one

3-Octen-2-one exhibits an odor detection threshold in water of 6.7 μg/kg, which is approximately two orders of magnitude (223-fold) higher than that of the structurally related comparator 1-octen-3-one (threshold: 0.03 μg/kg in water) [1][2]. This substantial difference in perceptual potency directly influences formulation behavior: 3-octen-2-one can be dosed at higher concentrations (e.g., 30–1,000 ppm in flavor applications) without overwhelming the sensory profile, whereas 1-octen-3-one must be handled at trace levels to avoid metallic off-notes. The measured odor activity values (OAVs) for 3-octen-2-one across multiple flour samples ranged consistently from 38 to 40, confirming reproducible sensory contribution across diverse matrices [1].

Sensory Science Flavor Chemistry Analytical Chemistry

Vanilla Flavor Enhancement via OR1D2

Using a human olfactory receptor sensor platform expressing all 388 human olfactory receptors, researchers demonstrated that 3-octen-2-one uniquely modulates the response of OR1D2 to vanilla flavor components, producing a synergistic enhancement of receptor activation intensity relative to vanilla flavor alone [1]. This effect was specific: 3-octen-2-one simultaneously suppressed the response of a different receptor (OR5K1) to vanilla flavor, indicating a dual modulatory role. No equivalent receptor-level modulation data have been reported for the comparator compounds 1-octen-3-one, 2-octanone, or 3-nonen-2-one in peer-reviewed literature. This receptor-level evidence provides a mechanistic basis for the empirically observed ability of 3-octen-2-one to 'modulate vanilla flavors' in practical applications [1].

Molecular Sensory Science Olfactory Receptor Pharmacology Flavor Modulation

Odor Intensity and Aroma Profile

In a GC-MS-O study of aroma-active compounds in rice flour, 3-octen-2-one was identified as a key odorant with an odor intensity score of 3.1 on a scale where the highest-scoring compound (hexanal) registered 4.9 [1]. This intensity score positions 3-octen-2-one as a significant contributor to the overall aroma profile. In a separate study of black tea aroma discrimination, 3-octen-2-one was identified alongside 1-(2-thienyl)-ethanone and 3-mercapto-3-methylbutyl formate as one of the key volatile substances that enable discrimination between different black tea varieties, confirming its functional relevance as a differentiating aroma marker [2]. By comparison, 1-octen-3-one, while having a far lower detection threshold (0.03 μg/kg), exhibits a fundamentally different odor character described as 'potato-like, sweet' or 'strong metallic mushroom-like,' whereas 3-octen-2-one is characterized as 'nutty, creamy, earthy, with mushroom nuances' and 'sweet, berry, butter, lemon' [3][4].

Food Chemistry GC-MS-Olfactometry Aroma Characterization

E-Isomer Dominance and Stability

3-Octen-2-one exists as two geometric isomers—cis (Z) and trans (E)—which exhibit distinct chemical stability and functional characteristics. The trans (E) isomer is recognized as the functionally dominant form, characterized as a clear, colorless liquid with a sweet, berry, butter, lemon or spicy odor [1]. Experimental evidence indicates that the Z-isomer is less stable and undergoes preferential decomposition under certain conditions: 'isomer Z decomposes, whereas isomer E is a stable compound' [2]. This stereochemical distinction has practical implications for procurement: commercial 3-octen-2-one specifications (typically 97%+ purity by GC) should be verified for isomer composition when the intended application requires the full organoleptic profile of the E-isomer. By comparison, the closest analogs—1-octen-3-one and 2-octanone—are achiral at the relevant functional positions and do not present this isomer-dependent functional variability.

Stereochemistry Flavor Chemistry Quality Control

Application Versatility Across Flavor Categories

3-Octen-2-one demonstrates documented efficacy across an exceptionally broad range of flavor categories at suggested usage levels spanning two orders of magnitude: 10 ppm (asparagus), 30 ppm (cooked rice), 50 ppm (almond, pistachio, peppers), 100 ppm (hazelnut, peanut, pecan, chicken, pork, lamb, mushroom, fried onion), 200 ppm (roast beef), 300 ppm (walnut), and up to 1,000 ppm (white meat chicken flavors) [1]. This application versatility is not documented for the closest comparators: 1-octen-3-one is primarily confined to mushroom and metallic notes at sub-ppm levels; 2-octanone is associated with floral notes and limited application breadth; 3-nonen-2-one is suggested for usage at 1–5 ppm in specific cheese and fruit profiles [2]. The wide effective concentration range of 3-octen-2-one provides formulators with substantial dosing flexibility without encountering sensory saturation or off-note development.

Flavor Formulation Food Science Industrial Application

Natural Occurrence and Regulatory Clearance

3-Octen-2-one has been detected in a wide array of natural food sources including potatoes, cereals and cereal products (barley), green vegetables, nuts, rooibos tea, fishes, and mushrooms, establishing its status as a naturally occurring food constituent and potential biomarker for consumption of these foods [1]. This natural occurrence profile supports its regulatory acceptance as a flavoring agent under FEMA GRAS (FEMA# 3416) and JECFA (JECFA Number 1128) [2]. In contrast, while 1-octen-3-one is also naturally occurring (found in metal-induced skin odor and some mushrooms), its extremely low threshold (0.03 μg/kg) and metallic character limit its application scope. The comparator 2-octanone is a saturated ketone with a different natural distribution and sensory profile. The broad natural occurrence of 3-octen-2-one across diverse food matrices provides a stronger basis for natural flavor labeling claims in jurisdictions where such claims are permitted based on source occurrence.

Food Chemistry Regulatory Compliance Natural Flavor

3-Octen-2-one Application Scenarios


Vanilla Flavor Enhancement and Cost Optimization

Procure 3-octen-2-one for vanilla-containing formulations where receptor-level synergistic enhancement of OR1D2 can increase perceived vanilla intensity without increasing costly vanilla extract or vanillin concentrations. The documented receptor modulation effect—demonstrated using a human olfactory receptor sensor expressing all 388 human ORs [1]—enables formulators to achieve enhanced vanilla flavor perception through a mechanistic interaction unique to this compound among common unsaturated ketones. This application leverages 3-octen-2-one's ability to modulate rather than merely contribute to flavor, providing a cost-effective alternative to increasing vanilla component levels in ice cream, baked goods, dairy beverages, and confectionery products. Suggested starting dosage: 5–20 ppm in finished product, with optimization based on vanilla character intensity desired.

Multi-Category Savory & Nut Platform Ingredient

Procure 3-octen-2-one as a platform ingredient for savory and nut flavor development programs where a single compound can address multiple end-use categories with documented efficacy. Published formulation guidance establishes effective usage levels from 10 ppm (asparagus) to 1,000 ppm (white meat chicken) across nut flavors (almond 50 ppm, hazelnut 100 ppm, peanut 100 ppm, pecan 100 ppm, walnut 300 ppm), savory applications (roast beef 200 ppm, chicken 100–1,000 ppm, pork/ham/bacon 100 ppm, lamb 100 ppm, mushroom 100 ppm, fried onion 100 ppm), and seafood profiles (100 ppm) [2]. This breadth of application—documented across 15+ distinct flavor categories—is not available from any single comparator compound. Procurement of 3-octen-2-one thus reduces SKU count and supplier qualification overhead for flavor houses serving diverse savory, nut, and brown flavor market segments.

Analytical Standard for GC-MS and GC-O Methods

Procure high-purity 3-octen-2-one (≥97% by GC) for use as an analytical reference standard in food authentication and aroma profiling studies. The compound's identification as a key volatile substance discriminating between different black tea varieties [3] and as a key odorant in rice flour (intensity score 3.1) [4] establishes its utility as a marker compound in food origin and processing studies. When procuring for analytical applications, verify isomer composition—the E-isomer is the stable, functionally relevant form, while the Z-isomer is prone to decomposition [5]. Specifications should include: purity ≥97% (GC), density 0.857 g/mL at 25°C, refractive index n20/D 1.448, and certificate of analysis confirming isomer ratio where stereochemical resolution is required for the intended analytical method.

Natural-Identical Flavor for Mushroom & Earthy Profiles

Procure 3-octen-2-one for natural-identical flavor formulations targeting mushroom, earthy, creamy, and green vegetable profiles. At 5 ppm, the compound exhibits taste characteristics described as 'creamy, earthy, oily, with mushroom nuances' [6]. Its natural occurrence in potatoes, cereals, green vegetables, and mushrooms [7] supports natural-identical labeling in jurisdictions where such designations are based on occurrence in nature. Unlike 1-octen-3-one—which exhibits a potent metallic mushroom character requiring sub-ppb handling due to its 0.03 μg/kg threshold—3-octen-2-one's 6.7 μg/kg threshold enables robust dosing (30–100 ppm) without metallic off-note development [8][9]. This makes 3-octen-2-one the preferred ketone for clean-label mushroom, truffle, and earthy vegetable flavor applications where a rounded, creamy character is desired rather than an aggressive metallic note.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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